Diclofenac-13C6 (Sodium)
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Overview
Description
Diclofenac-13C6 (Sodium) is a labeled version of Diclofenac Sodium, a nonsteroidal anti-inflammatory drug (NSAID). It is used primarily for research purposes, particularly in pharmacokinetic and metabolic studies. The compound is labeled with carbon-13 isotopes, which allows for precise tracking and analysis in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diclofenac-13C6 (Sodium) involves the incorporation of carbon-13 isotopes into the diclofenac molecule. This process typically starts with the synthesis of carbon-13 labeled benzene, which is then used to construct the diclofenac molecule through a series of chemical reactions. The final step involves the conversion of diclofenac to its sodium salt form .
Industrial Production Methods
Industrial production of Diclofenac-13C6 (Sodium) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to verify the product’s quality .
Chemical Reactions Analysis
Types of Reactions
Diclofenac-13C6 (Sodium) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Diclofenac-13C6 (Sodium). These products are often analyzed using techniques such as HPLC and mass spectrometry to determine their structure and purity .
Scientific Research Applications
Diclofenac-13C6 (Sodium) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies involving the synthesis and degradation of diclofenac and its derivatives.
Biology: Used in studies to track the metabolism and distribution of diclofenac in biological systems.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of diclofenac in the body.
Industry: Used in quality control and validation of analytical methods for diclofenac and its derivatives
Mechanism of Action
Diclofenac-13C6 (Sodium) exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the production of prostaglandins, which play a key role in inflammation and pain signaling. By inhibiting these enzymes, Diclofenac-13C6 (Sodium) reduces inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
Diclofenac Sodium: The non-labeled version of Diclofenac-13C6 (Sodium), widely used as an NSAID.
Ibuprofen: Another NSAID that inhibits COX enzymes but has a different chemical structure.
Naproxen: An NSAID similar to diclofenac but with a longer half-life and different pharmacokinetic properties.
Uniqueness
Diclofenac-13C6 (Sodium) is unique due to its isotopic labeling, which allows for precise tracking and analysis in scientific studies. This makes it particularly valuable in pharmacokinetic and metabolic research, where understanding the detailed behavior of the compound in biological systems is crucial .
Properties
Molecular Formula |
C14H10Cl2NNaO2 |
---|---|
Molecular Weight |
324.08 g/mol |
IUPAC Name |
sodium;2-[6-(2,6-dichloroanilino)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]acetate |
InChI |
InChI=1S/C14H11Cl2NO2.Na/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19;/h1-7,17H,8H2,(H,18,19);/q;+1/p-1/i1+1,2+1,4+1,7+1,9+1,12+1; |
InChI Key |
KPHWPUGNDIVLNH-OYZQBFNVSA-M |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)N[13C]2=[13CH][13CH]=[13CH][13CH]=[13C]2CC(=O)[O-])Cl.[Na+] |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)[O-])NC2=C(C=CC=C2Cl)Cl.[Na+] |
Origin of Product |
United States |
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